6-O-Desmethyl Donepezil
CAS No.: 120013-56-1
Cat. No.: VC21345822
Molecular Formula: C23H27NO3
Molecular Weight: 365.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 120013-56-1 |
---|---|
Molecular Formula | C23H27NO3 |
Molecular Weight | 365.5 g/mol |
IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one |
Standard InChI | InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 |
Standard InChI Key | DJRBBQJREIMIEU-UHFFFAOYSA-N |
SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O |
Appearance | White to Off-White Solid |
Melting Point | 57-59˚C |
Chemical Characteristics and Properties
6-O-desmethyl donepezil is formed through dealkylation of donepezil by the cytochrome P450 isoform CYP2D6 . This metabolic process results in the removal of a methyl group from the parent compound donepezil, creating a structurally similar but distinct molecule.
Chemical Identification
6-O-desmethyl donepezil has specific chemical identifiers that distinguish it as a unique compound in scientific and pharmaceutical contexts.
Parameter | Information |
---|---|
CAS Number | 120013-56-1 |
Molecular Formula | C₂₃H₂₇NO₃ |
Molecular Weight | 365.5 g/mol |
SMILES Notation | O=C1C(CC2CCN(CC3=CC=CC=C3)CC2)CC4=CC(OC)=C(O)C=C41 |
The compound features a core indanone structure with piperidine and benzyl functional groups, along with methoxy and hydroxyl substituents . This chemical structure confers specific biochemical properties that influence its pharmacological activity.
Physical Properties
The physical properties of 6-O-desmethyl donepezil determine its behavior in biological systems and laboratory settings.
Property | Characteristic |
---|---|
Physical State | Solid |
Solubility | Soluble in chloroform and methanol |
Predicted Density | 1.190 g/cm³ |
Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |
These physical properties are particularly relevant for analytical procedures and pharmaceutical formulations involving this compound .
Pharmacokinetic Profile
The pharmacokinetic properties of 6-O-desmethyl donepezil provide insights into its formation, distribution, and potential clinical effects.
Metabolic Formation
6-O-desmethyl donepezil is primarily formed through the metabolic action of cytochrome P450 enzymes on the parent compound donepezil.
Aspect | Detail |
---|---|
Primary Metabolic Pathway | CYP2D6-mediated O-demethylation |
Secondary Pathway | Limited metabolism by CYP3A4/5 |
Proportion of Total Metabolites | Approximately 11% of plasma radioactivity following donepezil administration |
The formation of 6-O-desmethyl donepezil is influenced by genetic polymorphisms in the CYP2D6 gene, resulting in variable metabolite concentrations among different individuals . The ratio of 6-O-desmethyl donepezil to donepezil in plasma correlates with the enzymatic activity of CYP2D6, showing phenotype dependency .
Plasma Concentration
Studies have investigated the plasma concentration of 6-O-desmethyl donepezil following donepezil administration.
In bioequivalence studies of 10mg donepezil tablet formulations in healthy Indian male subjects, a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay was developed that could detect 6-O-desmethyl donepezil at concentrations as low as 0.02 ng/mL, with a linear dynamic range extending to 10.0 ng/mL .
The concentration/dose (C/D) ratio has been calculated as the plasma concentration (ng/mL) divided by the weight-adjusted dose (mg/kg) to compare individual pharmacokinetic data .
Blood-Brain Barrier Penetration
An important pharmacokinetic consideration for 6-O-desmethyl donepezil is its ability to cross the blood-brain barrier and exert effects in the central nervous system.
Pharmacodynamic Properties
The pharmacodynamic profile of 6-O-desmethyl donepezil reveals its mechanisms of action and potential therapeutic implications.
Acetylcholinesterase Inhibition
Similar to its parent compound donepezil, 6-O-desmethyl donepezil demonstrates significant inhibitory activity against acetylcholinesterase.
Aspect | Detail |
---|---|
Inhibitory Potency | Comparable to donepezil |
Mechanism | Reversible inhibition of acetylcholinesterase |
Pharmacological Consequence | Enhanced cholinergic transmission |
hERG Channel Inhibition
In addition to its effects on acetylcholinesterase, 6-O-desmethyl donepezil has been found to interact with other biological targets.
Target | Effect |
---|---|
Human ether-a-go-go-related gene (hERG) channels | Inhibition with IC₅₀ = 1.5 μM in HEK293 cells expressing hERG |
The inhibition of hERG channels by 6-O-desmethyl donepezil may have implications for cardiac safety considerations, as these channels play a crucial role in cardiac repolarization .
Analytical Methods for Detection and Quantification
Accurate detection and quantification of 6-O-desmethyl donepezil are essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS represents a sensitive and selective analytical technique for the determination of 6-O-desmethyl donepezil in biological matrices.
A validated LC-MS/MS method has been developed for the simultaneous determination of donepezil and 6-O-desmethyl donepezil in human plasma using galantamine as an internal standard . The method involves solid-phase extraction (SPE) on Waters Oasis HLB cartridges followed by chromatographic separation on a Waters Novapak C18 column under isocratic conditions .
Parameter | Value |
---|---|
Lower Limit of Quantification | 0.02 ng/mL |
Linear Dynamic Range | 0.02-10.0 ng/mL |
Precision (% CV) | < 7.5% |
Extraction Method | Solid-phase extraction (SPE) |
Chromatographic Run Time | 6.0 minutes |
The developed method demonstrated satisfactory performance in terms of selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability .
High-Performance Liquid Chromatography-Tandem Mass Spectrometry
Modified methods based on high-performance liquid chromatography–tandem mass spectrometry have been employed for the determination of plasma donepezil and 6-O-desmethyl donepezil concentrations in clinical studies .
These methods utilize escitalopram as an internal standard and achieve a minimum detection limit of 0.10 ng/mL for both donepezil and 6-O-desmethyl donepezil .
Clinical Significance
The clinical relevance of 6-O-desmethyl donepezil stems from its potential contribution to the efficacy and safety profile of donepezil therapy.
Contribution to Therapeutic Effects
While 6-O-desmethyl donepezil exhibits acetylcholinesterase inhibitory potency comparable to that of donepezil, animal studies suggest limited transfer of this metabolite into the brain . This characteristic may restrict its direct contribution to the central effects of donepezil therapy.
Influence of Genetic Polymorphisms
Genetic variations in metabolic enzymes may influence the formation of 6-O-desmethyl donepezil and potentially affect treatment outcomes.
The phenotypes of CYP2D6 polymorphisms are divided into four groups (ultrarapid metabolizer, extensive metabolizer, intermediate metabolizer, and poor metabolizer) according to their enzymatic activity . These polymorphisms can affect the plasma concentrations of both donepezil and 6-O-desmethyl donepezil.
Research has suggested that a higher frequency of the CYP2D6*10 allele, which encodes a low-activity form of the enzyme, was observed in responsive Alzheimer's patients compared to non-responders . This finding indicates that higher blood concentrations of donepezil may contribute to improved efficacy of the drug.
Relationship with Behavioral and Psychological Symptoms of Dementia
Investigations have explored the potential relationships between plasma concentrations of donepezil, 6-O-desmethyl donepezil, and behavioral and psychological symptoms of dementia (BPSD) .
Studies have examined correlations between Neuropsychiatric Inventory (NPI) scores and plasma concentrations of donepezil and 6-O-desmethyl donepezil, although conclusive findings regarding these relationships require further research .
Pharmaceutical Aspects and Formulations
6-O-desmethyl donepezil and its derivatives have applications in pharmaceutical research and development.
Glucuronide Conjugates
6-O-desmethyl donepezil glucuronide represents a conjugated metabolite formed through glucuronidation of 6-O-desmethyl donepezil.
Parameter | Information |
---|---|
CAS Number | 220170-73-0 |
Chemical Name | (3S,4S,5R)-6-((2-((1-benzylpiperidin-4-yl)methyl)-6-methoxy-3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid |
Molecular Formula | C₂₉H₃₅NO₉ |
Molecular Weight | 541.6 g/mol |
This glucuronide conjugate is relevant for analytical method development, method validation, and quality control applications for donepezil formulations .
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